- Sonochemical Synthesis and In Silico Evaluation of Imidazo[1,2-a]Pyridine Derivatives as Potential Inhibitors of SirtuinsPolycyclic Aromatic Compounds, 2023, 43(4), 3741-3760,
Cas no 943112-78-5 (Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate)
![Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate structure](https://ko.kuujia.com/scimg/cas/943112-78-5x500.png)
943112-78-5 structure
상품 이름:Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
CAS 번호:943112-78-5
MF:C10H10N2O2
메가와트:190.198602199554
MDL:MFCD15203666
CID:840324
PubChem ID:20110289
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate 화학적 및 물리적 성질
이름 및 식별자
-
- Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
- AK146475
- 6967AJ
- FCH924816
- SY011682
- AX8284038
- ST24047730
- 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid methyl ester
- Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (ACI)
- MFCD15203666
- BS-18266
- CS-0084385
- AKOS000348674
- SCHEMBL24655998
- DB-079848
- Methyl2-methylimidazo[1,2-a]pyridine-3-carboxylate
- 943112-78-5
- C77248
-
- MDL: MFCD15203666
- 인치: 1S/C10H10N2O2/c1-7-9(10(13)14-2)12-6-4-3-5-8(12)11-7/h3-6H,1-2H3
- InChIKey: LRDHMQIRNWVJTH-UHFFFAOYSA-N
- 미소: O=C(C1N2C(C=CC=C2)=NC=1C)OC
계산된 속성
- 정밀분자량: 190.074227566g/mol
- 동위원소 질량: 190.074227566g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 3
- 중원자 수량: 14
- 회전 가능한 화학 키 수량: 2
- 복잡도: 232
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 2.3
- 토폴로지 분자 극성 표면적: 43.6
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Ambeed | A107465-250mg |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |
943112-78-5 | 95% | 250mg |
$21.0 | 2025-02-25 | |
eNovation Chemicals LLC | D910876-5g |
Methyl 2-Methylimidazo[1,2-a]pyridine-3-carboxylate |
943112-78-5 | 95% | 5g |
$715 | 2024-07-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP413-50mg |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |
943112-78-5 | 95+% | 50mg |
98.0CNY | 2021-08-04 | |
Chemenu | CM151085-1g |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |
943112-78-5 | 95+% | 1g |
$366 | 2021-08-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP413-200mg |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |
943112-78-5 | 95+% | 200mg |
226.0CNY | 2021-08-04 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X56495-1g |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |
943112-78-5 | 95% | 1g |
¥531.0 | 2023-09-05 | |
Chemenu | CM151085-250mg |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |
943112-78-5 | 95+% | 250mg |
$164 | 2021-08-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP413-250mg |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |
943112-78-5 | 95+% | 250mg |
876CNY | 2021-05-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP413-100mg |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |
943112-78-5 | 95+% | 100mg |
384CNY | 2021-05-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP413-1g |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |
943112-78-5 | 95+% | 1g |
812.0CNY | 2021-08-03 |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate 합성 방법
합성회로 1
반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Polyethylene glycol ; 5 min, rt; 1 h, 80 °C
참조
합성회로 2
반응 조건
1.1 Solvents: Ethanol ; 20 h, reflux
참조
- Design, Synthesis, and Pharmacological Evaluation of N-Acylhydrazones and Novel Conformationally Constrained Compounds as Selective and Potent Orally Active Phosphodiesterase-4 InhibitorsJournal of Medicinal Chemistry, 2012, 55(17), 7525-7545,
합성회로 3
반응 조건
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Boron trifluoride etherate , Tetrabutylammonium iodide Solvents: Acetonitrile ; 9 h, 80 °C
참조
- TBAI-catalyzed oxidative coupling of aminopyridines with β-keto esters and 1,3-diones - synthesis of imidazo[1,2-a]pyridinesChemical Communications (Cambridge, 2011, 47(40), 11333-11335,
합성회로 4
반응 조건
1.1 Reagents: Bromotrichloromethane , Potassium bicarbonate Solvents: Acetonitrile ; 5 h, 80 °C
참조
- 2-Aminopyridines as an α-Bromination Shuttle in a Transition Metal-Free One-Pot Synthesis of Imidazo[1,2-a]pyridinesAdvanced Synthesis & Catalysis, 2016, 358(3), 364-369,
합성회로 5
반응 조건
참조
- Thermal and microwave-assisted rapid syntheses of substituted imidazo[1,2-a]pyridines under solvent- and catalyst-free conditions [Erratum to document cited in CA154:588804]Synthesis, 2011, (8),,
합성회로 6
반응 조건
1.1 Reagents: Potassium bicarbonate Solvents: Acetonitrile , Bromotrichloromethane ; 10 h, rt
참조
- Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination ShuttleJournal of Organic Chemistry, 2016, 81(19), 9167-9174,
합성회로 7
반응 조건
1.1 Reagents: Iodobenzene diacetate Catalysts: Boron trifluoride etherate Solvents: Tetrahydrofuran ; overnight, 7 °C
참조
- Synthesis of imidazo[1,2-a]pyridines by the bis(acetyloxy)(phenyl)-λ3-iodane-mediated oxidative coupling of 2-aminopyridines with β-keto esters and 1,3-dionesSynthesis, 2011, (15), 2445-2453,
합성회로 8
반응 조건
1.1 rt; 10 min, 55 °C
1.2 Reagents: Sodium sulfite Solvents: Water ; pH 8 - 9
1.2 Reagents: Sodium sulfite Solvents: Water ; pH 8 - 9
참조
- Thermal and microwave-assisted rapid syntheses of substituted imidazo[1,2-a]pyridines under solvent- and catalyst-free conditionsSynthesis, 2011, (4), 635-641,
합성회로 9
반응 조건
1.1 3.5 h, rt
참조
- A Novel Solvent-Free Approach to Imidazole Containing Nitrogen-Bridgehead HeterocyclesOrganic Letters, 2013, 15(14), 3646-3649,
합성회로 10
반응 조건
1.1 Solvents: Methanol ; overnight, rt
참조
- Synthesis and characterisation of novel N substituted 2-methylimidazo[1,2a]pyridine-3-carboxamidesJournal of Chemical Research, 2011, 35(4), 243-245,
합성회로 11
반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Water ; 30 min, 80 °C
1.2 30 min, 80 °C
1.2 30 min, 80 °C
참조
- NBS mediated protocol for the synthesis of N-bridged fused heterocycles in waterTetrahedron Letters, 2017, 58(37), 3662-3666,
합성회로 12
반응 조건
1.1 Reagents: Carbon tetrabromide Solvents: Acetonitrile ; 3 - 36 h, 80 °C
참조
- CBr4 Mediated Oxidative C-N Bond Formation: Applied in the Synthesis of Imidazo[1,2-α]pyridines and Imidazo[1,2-α]pyrimidinesOrganic Letters, 2016, 18(5), 1016-1019,
합성회로 13
반응 조건
1.1 Reagents: Potassium bromide Catalysts: Erythrosine Solvents: Acetonitrile ; 24 h, rt
참조
- Photocatalytic regeneration of brominating agent in the visible light-mediated synthesis of imidazo[1,2-a]pyridinesCatalysis Science & Technology, 2019, 9(6), 1528-1534,
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate Raw materials
- Ethyl 2-chloroacetoacetate
- Methyl 2-chloroacetoacetate
- methyl 3-oxobutanoate
- Methyl 2-bromo-3-oxobutanoate
- Diazenecarboxylic acid, (3-methoxy-1-methyl-3-oxo-1-propenyl)-,1,1-dimethylethyl ester
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate Preparation Products
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate 관련 문헌
-
1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
3. Back matter
-
Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
-
Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
943112-78-5 (Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate) 관련 제품
- 21801-79-6(2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid)
- 194032-20-7((S)-N-2-(3-Hydroxypropyl)amino-1-methylethyl-4-methyl-benzenesulfonamide)
- 2225722-22-3(6,7-dihydropyrano[3,2-d]pyrimidin-8-one)
- 893923-07-4(N-(4-chlorophenyl)-2-{1-(3-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}acetamide)
- 896348-24-6(N-3-(1,3-benzoxazol-2-yl)phenyl-2-(methylsulfanyl)benzamide)
- 1932573-54-0(methyl (2R,3S)-2-methylmorpholine-3-carboxylate)
- 1177316-64-1(5-{[4-(methylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-amine)
- 894019-43-3(2-({1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-ylcarbamoyl}amino)benzamide)
- 1286717-77-8(2-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]benzamide)
- 153436-22-7(1H-Indole-2-carboxylicacid, 4,6-dichloro-3-[(1E)-3-oxo-3-(phenylamino)-1-propen-1-yl]-)
추천 공급업체
Amadis Chemical Company Limited
(CAS:943112-78-5)Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate

순결:99%
재다:5g
가격 ($):269.0